![molecular formula C8H10F3N3O3 B2599842 2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-44-4](/img/structure/B2599842.png)
2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid
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Overview
Description
This compound is an organofluorine compound consisting of acetic acid carrying a 2- (2,2,2-trifluoroethoxy) substituent .
Synthesis Analysis
There are several papers that discuss the synthesis of this compound. For instance, a paper published in 2009 discusses the synthesis and cytotoxic evaluation of novel 2-(4-(2,2,2-trifluoroethoxy) pyrazol-4-yl)amino]acetic acid . Another paper discusses the crystalline form of this compound and its properties .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. One such study discusses the ordering of the water molecule in the crystal structure of 2-[3-Methyl .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in several papers. For example, a paper discusses the synthesis and cytotoxic evaluation of this compound . Another paper discusses the crystalline form of this compound and its properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been discussed in several papers. For instance, a paper discusses the crystalline form of this compound and its properties .properties
IUPAC Name |
2-[[1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O3/c1-14-3-5(12-2-6(15)16)7(13-14)17-4-8(9,10)11/h3,12H,2,4H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFFVIGEKFCTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCC(F)(F)F)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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